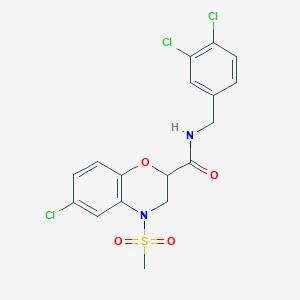

6-chloro-N-(3,4-dichlorobenzyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Description

Properties

IUPAC Name |

6-chloro-N-[(3,4-dichlorophenyl)methyl]-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl3N2O4S/c1-27(24,25)22-9-16(26-15-5-3-11(18)7-14(15)22)17(23)21-8-10-2-4-12(19)13(20)6-10/h2-7,16H,8-9H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZOLAUBCGGZPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC(OC2=C1C=C(C=C2)Cl)C(=O)NCC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(3,4-dichlorobenzyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzoxazine Core: The initial step involves the cyclization of an appropriate precursor to form the benzoxazine ring. This can be achieved through the reaction of an ortho-hydroxybenzylamine with a suitable aldehyde or ketone under acidic or basic conditions.

Sulfonylation: The methylsulfonyl group is introduced via sulfonylation reactions, typically using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.

Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine, such as 3,4-dichlorobenzylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(3,4-dichlorobenzyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of oxidized derivatives with altered functional groups.

Reduction: Formation of reduced derivatives with modified functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing chlorine atoms.

Scientific Research Applications

6-chloro-N-(3,4-dichlorobenzyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-chloro-N-(3,4-dichlorobenzyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) 6-Chloro-4-(Methylsulfonyl)-N′-(4-Nitrobenzylidene)-3,4-Dihydro-2H-1,4-Benzoxazine-2-Carbohydrazide ()

- Key Differences: Replaces the 3,4-dichlorobenzyl carboxamide group with a 4-nitrobenzylidene carbohydrazide moiety. The carbohydrazide linkage may reduce lipophilicity relative to the carboxamide in the target compound.

(b) 6-Chloro-4-(Methylsulfonyl)-3,4-Dihydro-2H-1,4-Benzoxazine-2-Carboxylic Acid ()

- Key Differences: Lacks the 3,4-dichlorobenzyl substituent, terminating instead as a carboxylic acid group. The carboxylic acid enhances polarity and water solubility but may limit membrane permeability. Potential for salt formation (e.g., sodium salts) to improve bioavailability, unlike the carboxamide derivative.

Physicochemical and Pharmacological Properties

Biological Activity

6-Chloro-N-(3,4-dichlorobenzyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide (CAS: 866142-59-8) is a compound belonging to the benzoxazine class, which has garnered attention for its diverse biological activities, particularly in the field of cancer research. This article synthesizes current knowledge regarding its biological activity, focusing on anticancer properties and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 449.74 g/mol. The structure features a benzoxazine core, which is known for its ability to interact with various biological targets.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through its anticancer properties. The following sections detail its efficacy against different cancer cell lines and discuss relevant case studies.

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer effects. For instance:

- In Vitro Studies : A study reported that derivatives of benzoxazines exhibited potent anti-proliferative activity against various cancer cell lines including PC-3 (prostate cancer), MDA-MB-231 (breast cancer), and U-87 MG (glioblastoma) with IC50 values ranging from 7.84 to 16.2 µM for some derivatives . Specifically, compounds similar to the target compound demonstrated over 50% growth inhibition at concentrations as low as 25 µM .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Activity (%) |

|---|---|---|---|

| 14f | PC-3 | 7.84 | >98 |

| 14f | MDA-MB-231 | 16.2 | >78 |

| 11a | MIA PaCa-2 | - | >40 |

The precise mechanism by which this compound exerts its anticancer effects is still under investigation. However, it is hypothesized that the benzoxazine scaffold may interact with cellular pathways involved in proliferation and apoptosis. The introduction of electron-donating groups on the aromatic rings appears to enhance anticancer activity by improving binding affinity to biological targets .

Case Studies

- Study on Structural Modifications : Research indicated that modifications on the benzoxazine structure could lead to enhanced biological activity. For example, compounds with hydroxyl groups showed improved efficacy compared to their methylated counterparts . This suggests that further structural optimization could yield more potent derivatives.

- Comparative Analysis : A comparative study involving various benzoxazine derivatives revealed that those with specific substitutions at the para-position exhibited stronger anti-cancer activities than those without such modifications . The presence of functional groups capable of hydrogen bonding was particularly beneficial.

Q & A

Q. What are the optimal synthetic routes for 6-chloro-N-(3,4-dichlorobenzyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide?

The synthesis involves multi-step reactions, typically starting with the formation of the benzoxazine core. Key steps include:

- Nucleophilic substitution to introduce the 3,4-dichlorobenzyl group.

- Sulfonylation using methylsulfonyl chloride under basic conditions (e.g., triethylamine or sodium hydroxide) to install the methylsulfonyl moiety .

- Carboxamide coupling via activation with reagents like EDCI/HOBt.

Optimization strategies include: - Design of Experiments (DOE) to vary reaction time, temperature, and stoichiometry.

- Use of polar aprotic solvents (e.g., DMF or DCM) to enhance solubility .

Q. Which analytical techniques are most effective for structural characterization?

- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and stereochemistry.

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For absolute configuration determination, as demonstrated in related benzoxazine derivatives .

- HPLC-PDA : To assess purity (>95%) and detect trace impurities .

Q. What safety protocols are critical during handling?

Q. How can researchers assess compound purity and stability?

- Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to identify degradation products via LC-MS .

- Thermogravimetric Analysis (TGA) : Monitor thermal decomposition profiles.

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

- The electron-withdrawing methylsulfonyl group deactivates the benzoxazine core, requiring Pd-catalyzed conditions (e.g., Pd(PPh3)4) for Suzuki-Miyaura couplings.

- Chlorine atoms at positions 6 and 3,4-dichlorobenzyl enhance electrophilicity, facilitating nucleophilic aromatic substitutions. Computational DFT studies can model charge distribution to predict reactivity .

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved?

- Dynamic NMR Experiments : Perform variable-temperature NMR to detect conformational exchange broadening.

- Crystallographic Refinement : Compare experimental X-ray data (e.g., C—Cl bond lengths, torsion angles) with DFT-optimized structures .

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of substituents .

Q. What computational methods predict binding affinities or metabolic pathways?

Q. How does solvent polarity affect the compound’s stability in catalytic reactions?

- Kinetic Studies : Monitor degradation rates in aprotic (e.g., THF) vs. protic (e.g., MeOH) solvents.

- UV-Vis Spectroscopy : Track absorbance changes under oxidative conditions (e.g., H2O2) to identify solvent-specific degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.